2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 3,5-dimethylphenylamine with a trifluoromethyl-containing reagent. One common method is the reductive amination of 3,5-dimethylbenzaldehyde with 3,3,3-trifluoropropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The dimethylphenyl group can contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanamine
- 2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-2-amine
Uniqueness
2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-amine is unique due to its specific structural features, such as the position of the trifluoromethyl group and the presence of the dimethylphenyl group.
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-7-3-8(2)5-9(4-7)10(6-15)11(12,13)14/h3-5,10H,6,15H2,1-2H3 |
InChI Key |
JUBXLDJSEAJAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.